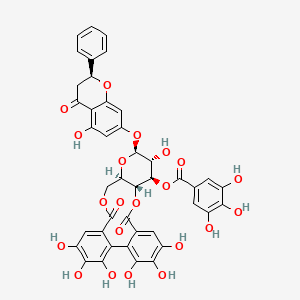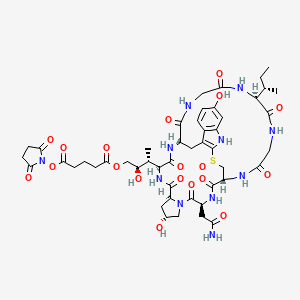
alpha-Amanitin-glutarate acid N-hydroxysuccinimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate is a synthetic derivative of alpha-amanitin, a potent toxin found in the Amanita genus of mushrooms. Alpha-amanitin is known for its ability to inhibit RNA polymerase II, leading to severe liver damage and potentially fatal poisoning. The modification with glutarate acid and N-hydroxysuccinimidate aims to enhance its properties for specific scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amanitin-glutarate acid N-hydroxysuccinimidate involves several steps:
Activation of Glutarate Acid: Glutarate acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the N-hydroxysuccinimidyl ester of glutarate acid.
Conjugation with Alpha-Amanitin: The activated glutarate acid is then reacted with alpha-amanitin under mild conditions, typically in a buffered aqueous solution, to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in the N-hydroxysuccinimidate group can be hydrolyzed under acidic or basic conditions.
Substitution: The N-hydroxysuccinimidate group can be replaced by other nucleophiles, such as amines, to form new conjugates.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with pH adjustments using hydrochloric acid or sodium hydroxide.
Substitution: Conducted in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the desired nucleophile.
Major Products
Hydrolysis: Produces alpha-amanitin and glutaric acid.
Substitution: Yields various alpha-amanitin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate has several scientific research applications:
Biochemistry: Used to study the inhibition of RNA polymerase II and its effects on gene expression.
Medicine: Investigated for its potential use in targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) where it serves as a cytotoxic payload.
Toxicology: Employed in research on mushroom poisoning and the development of antidotes.
Mecanismo De Acción
The primary mechanism of action of alpha-Amanitin-glutarate acid N-hydroxysuccinimidate is the inhibition of RNA polymerase II. This enzyme is crucial for the transcription of DNA into messenger RNA (mRNA). By binding to RNA polymerase II, the compound prevents the elongation of the RNA chain, leading to a halt in protein synthesis and ultimately cell death. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making it a valuable tool in oncology research.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Amanitin: The parent compound, known for its potent inhibition of RNA polymerase II.
Beta-Amanitin: Another amatoxin with similar inhibitory properties but different potency and toxicity profiles.
Gamma-Amanitin: A less common amatoxin with distinct structural features.
Uniqueness
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate stands out due to its enhanced stability and potential for targeted delivery in therapeutic applications. The conjugation with glutarate acid and N-hydroxysuccinimidate allows for more controlled interactions with biological targets, reducing off-target effects and improving efficacy in research and clinical settings.
Propiedades
Fórmula molecular |
C48H63N11O19S |
|---|---|
Peso molecular |
1130.1 g/mol |
Nombre IUPAC |
1-O-[(2R,3R)-3-[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-13-yl]-2-hydroxybutyl] 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate |
InChI |
InChI=1S/C48H63N11O19S/c1-4-21(2)40-45(73)51-16-34(64)52-30-20-79(76)47-26(25-9-8-23(60)12-27(25)55-47)14-28(42(70)50-17-35(65)56-40)53-46(74)41(57-44(72)31-13-24(61)18-58(31)48(75)29(15-33(49)63)54-43(30)71)22(3)32(62)19-77-38(68)6-5-7-39(69)78-59-36(66)10-11-37(59)67/h8-9,12,21-22,24,28-32,40-41,55,60-62H,4-7,10-11,13-20H2,1-3H3,(H2,49,63)(H,50,70)(H,51,73)(H,52,64)(H,53,74)(H,54,71)(H,56,65)(H,57,72)/t21-,22-,24+,28-,29-,30-,31-,32-,40-,41-,79?/m0/s1 |
Clave InChI |
CRYGRFNXHBMZFM-SYAFRWMTSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](COC(=O)CCCC(=O)ON5C(=O)CCC5=O)O)C6=C(N3)C=C(C=C6)O |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(COC(=O)CCCC(=O)ON5C(=O)CCC5=O)O)C6=C(N3)C=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


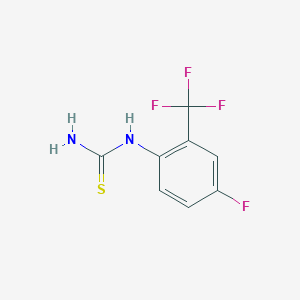

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
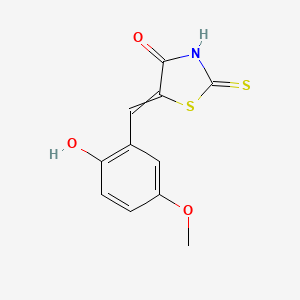
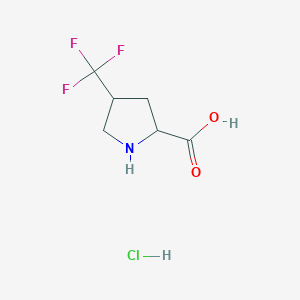
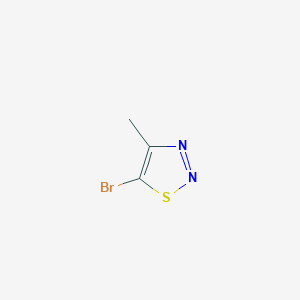
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
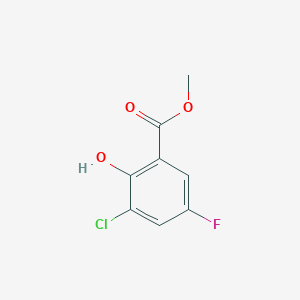
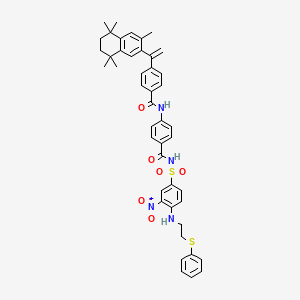
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
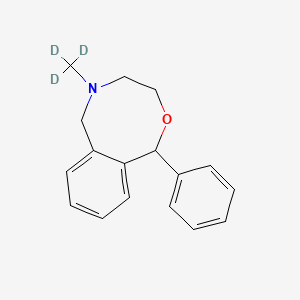
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
